1-Iodo-3-methylocta-1,2,7-triene

Description

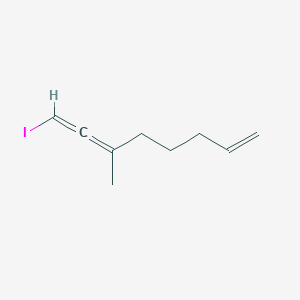

1-Iodo-3-methylocta-1,2,7-triene is an acyclic triene featuring an iodine atom at the 1-position and a methyl group at the 3-position. Its structure consists of an eight-carbon chain with conjugated double bonds at positions 1,2 and 5.

Properties

CAS No. |

61422-85-3 |

|---|---|

Molecular Formula |

C9H13I |

Molecular Weight |

248.10 g/mol |

InChI |

InChI=1S/C9H13I/c1-3-4-5-6-9(2)7-8-10/h3,8H,1,4-6H2,2H3 |

InChI Key |

SNCFSFYWLXAMOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=CI)CCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-3-methylocta-1,2,7-triene typically involves the iodination of a suitable precursor. One common method is the reaction of 3-methylocta-1,2,7-triene with iodine in the presence of a catalyst such as silver nitrate or copper(II) sulfate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-methylocta-1,2,7-triene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Addition Reactions: The double bonds in the compound can participate in addition reactions with halogens, hydrogen, and other reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

Addition Reactions: Halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Oxidizing agents like potassium permanganate or ozone.

Major Products Formed:

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Addition: Formation of dihalides or hydrogenated products.

Oxidation: Formation of epoxides or ketones.

Scientific Research Applications

1-Iodo-3-methylocta-1,2,7-triene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iodo-3-methylocta-1,2,7-triene depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In addition reactions, the double bonds provide sites for the addition of reagents, leading to the formation of new bonds and products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Monoterpenes from Plocamium cornutum

Marine red algae (Plocamium cornutum) produce halogenated monoterpenes with a 3,7-dimethyl-3,4-dichloro-octa-1,5,7-triene skeleton . These compounds share the acyclic triene framework but differ in substituents:

- Substituents : Dichloro (Cl) groups at positions 3 and 4, and methyl groups at 3 and 6.

- Bioactivity : Demonstrated antiplasmodial activity against Plasmodium falciparum (IC₅₀ = 16–17 µM), though less potent than chloroquine .

Table 1: Halogenated Triene Comparison

Cembranoids from Sinularia Species

Cembranoids, such as those isolated from Sinularia flexibilis and S. sandensis, are macrocyclic diterpenes with triene moieties. Examples include:

- Structural Contrast: Cembranoids are cyclic, with 14-membered rings, whereas this compound is acyclic. Oxygenated functional groups (e.g., hydroxyl, methoxy) in cembranoids enhance polarity, contrasting with the lipophilic iodine and methyl groups in the target compound.

Table 2: Cyclic vs. Acyclic Trienes

| Compound Type | Structure | Functional Groups | Bioactivity |

|---|---|---|---|

| This compound | Acyclic | -I, -CH₃ | Not reported |

Pregeijerene (1,5-Dimethylcyclodeca-1,5,7-triene)

Isolated from Pimpinella species, pregeijerene is a cyclic triene with methyl groups at positions 1 and 5 :

- Substituents : Two methyl groups on a 10-membered ring.

- Role : Implicated in chemosystematic interactions in plants.

- Comparison : The cyclic structure of pregeijerene reduces conformational flexibility compared to the acyclic this compound. The iodine atom in the latter may confer distinct electronic properties for synthetic applications.

Research Implications and Gaps

- Synthetic Utility : The compound’s structure suggests utility as a building block in organic synthesis, though further studies are needed to explore its applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.